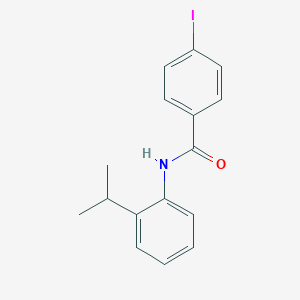

4-iodo-N-(2-isopropylphenyl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C16H16INO |

|---|---|

Molekulargewicht |

365.21g/mol |

IUPAC-Name |

4-iodo-N-(2-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C16H16INO/c1-11(2)14-5-3-4-6-15(14)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19) |

InChI-Schlüssel |

CTGQXYNKKMCUMX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |

Kanonische SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Profile & Synthetic Utility of 4-iodo-N-(2-isopropylphenyl)benzamide

Executive Summary

4-iodo-N-(2-isopropylphenyl)benzamide (CAS: 489455-76-7) is a specialized organic building block characterized by a robust benzamide core, a sterically demanding ortho-isopropyl group, and a highly reactive para-iodine substituent.[1] This compound serves as a critical intermediate in the synthesis of agrochemicals (specifically ryanodine receptor modulators) and pharmaceutical candidates targeting kinase hydrophobic pockets. Its value lies in the orthogonal reactivity of its functional groups: the amide linkage provides stability and hydrogen-bonding capability, while the aryl iodide serves as a versatile "warhead" for palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

This section consolidates the fundamental identification data and physicochemical characteristics essential for analytical verification and experimental planning.

Identification Data

| Property | Detail |

| Chemical Name | 4-iodo-N-(2-isopropylphenyl)benzamide |

| CAS Registry Number | 489455-76-7 |

| Molecular Formula | C₁₆H₁₆INO |

| Molecular Weight | 365.21 g/mol |

| SMILES | CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(I)C=C2 |

| MDL Number | MFCD03711210 (Analog Reference) |

Physicochemical Profile

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typical of aryl benzamides. |

| Melting Point | ~150–170 °C (Predicted) | Based on structural analogs [1]. |

| Solubility | DMSO, DMF, DCM, THF | High solubility in polar aprotic solvents. |

| Water Solubility | Negligible (< 0.1 mg/mL) | Highly lipophilic due to isopropyl/iodo groups. |

| LogP (Predicted) | ~4.5 – 5.2 | Indicates high membrane permeability/lipophilicity. |

Synthetic Methodology

The synthesis of 4-iodo-N-(2-isopropylphenyl)benzamide is most efficiently achieved via a Schotten-Baumann acylation or a nucleophilic acyl substitution using an acid chloride. The following protocol prioritizes yield and purity, minimizing the formation of bis-acylated byproducts.

Reaction Pathway

The reaction involves the coupling of 4-iodobenzoyl chloride with 2-isopropylaniline (also known as o-cumidine) in the presence of a non-nucleophilic base.

Detailed Experimental Protocol

Reagents:

-

4-Iodobenzoyl chloride (1.0 equiv)[2]

-

2-Isopropylaniline (1.0 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2-isopropylaniline (10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C in an ice bath. Note: Cooling controls the exotherm and prevents side reactions.

-

Acylation: Dropwise add a solution of 4-iodobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1) until the aniline starting material is consumed.

-

Workup: Quench with 1M HCl (to remove unreacted amine/base). Wash the organic layer with saturated NaHCO₃ (to remove acid byproducts) and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the production of 4-iodo-N-(2-isopropylphenyl)benzamide.

Reactivity Profile & Applications

The chemical utility of this compound stems from the distinct reactivity of its three structural zones: the Aryl Iodide , the Amide Linker , and the Steric Anchor .

The Aryl Iodide "Warhead" (Cross-Coupling)

The iodine atom at the para-position is an excellent leaving group for Palladium-catalyzed cross-coupling reactions. It is significantly more reactive than the corresponding bromide or chloride, allowing for milder reaction conditions.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (common in kinase inhibitors).

-

Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

-

Buchwald-Hartwig Amination: Substitution of the iodine with amines to create complex aniline derivatives.

The Isopropyl "Steric Anchor"

The isopropyl group at the ortho-position of the N-phenyl ring exerts a profound ortho-effect .

-

Conformational Lock: It restricts rotation around the N-C(phenyl) bond, forcing the phenyl ring out of planarity with the amide group. This "twist" is often critical for fitting into hydrophobic pockets in enzymes (e.g., Ryanodine receptors).

-

Solubility Enhancement: The bulky alkyl group disrupts crystal packing, improving solubility in organic solvents compared to the unsubstituted analog.

Functionalization Pathway Diagram

Figure 2: Divergent synthetic pathways utilizing the aryl iodide moiety for library generation.

Handling, Safety, and Stability

Stability

-

Light Sensitivity: Aryl iodides can be light-sensitive. Store in amber vials to prevent photo-deiodination.

-

Hydrolytic Stability: The amide bond is stable under neutral conditions but will hydrolyze under refluxing strong acid (6M HCl) or base (NaOH).

-

Thermal Stability: Stable up to its melting point (~150°C). Avoid prolonged heating above 200°C to prevent decomposition.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood, especially during the acid chloride addition step.

References

-

Chemical Book & ChemBK. (2025). CAS 489455-76-7 Entry: 4-iodo-N-(2-isopropylphenyl)benzamide.[1] Retrieved from

-

Sigma-Aldrich. (2025). 4-Iodobenzoyl chloride Product Sheet (CAS 1711-02-0). Retrieved from

-

PubChem. (2025).[2] Compound Summary: 4-Iodobenzoyl chloride.[2][3] Retrieved from

-

St Cyr, D. J., et al. (2007). "Direct synthesis of pyrroles from imines, alkynes, and acid chlorides." Organic Letters, 9(3), 449-452. (Demonstrates reactivity of 4-iodobenzoyl chloride).

-

BLD Pharm. (2025). N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide (Analogous Structure). Retrieved from

Sources

An In-Depth Technical Guide to 4-iodo-N-(2-isopropylphenyl)benzamide: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 4-iodo-N-(2-isopropylphenyl)benzamide, a substituted benzamide of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular characteristics, a robust synthetic protocol with mechanistic insights, and a discussion of its potential applications based on its structural features.

Introduction to Substituted Benzamides

Substituted benzamides are a versatile class of compounds that form the backbone of numerous therapeutic agents and functional molecules.[1][2][3] Their pharmacological diversity is a direct result of the wide range of substitutions possible on both the benzoyl and aniline rings, which modulates their interaction with biological targets.[4] This guide focuses on a specific derivative, 4-iodo-N-(2-isopropylphenyl)benzamide, detailing its fundamental chemical and physical properties.

Molecular Structure and Identification

The structural architecture of 4-iodo-N-(2-isopropylphenyl)benzamide features a central amide linkage connecting a 4-iodobenzoyl group to a 2-isopropylaniline moiety. The ortho-isopropyl group on the aniline ring introduces significant steric hindrance, which can influence the molecule's conformation and receptor-binding properties.

Key Structural Features:

-

4-Iodobenzoyl Group: The iodine atom at the para position is a heavy halogen that can participate in halogen bonding and other non-covalent interactions. It also serves as a useful handle for further synthetic modifications, such as cross-coupling reactions.

-

Amide Linkage (-CONH-): This functional group is a critical pharmacophore. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor.

-

2-Isopropylphenyl Group: The bulky isopropyl group at the ortho position of the N-phenyl ring restricts the rotation around the C-N bond of the amide, locking the molecule into a more defined conformation.

Below is a 2D representation of the molecular structure.

Molecular Formula and Weight

A precise understanding of the molecular weight is fundamental for all quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and analytical characterization. The molecular formula is determined by summing the atoms from each constituent part: 4-iodobenzoic acid (C₇H₅IO₂) and 2-isopropylaniline (C₉H₁₃N), with the removal of one molecule of water (H₂O) during amide bond formation.

Molecular Formula: C₁₆H₁₆INO

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula.[][6][7][8][9]

| Element | Symbol | Count | Atomic Weight ( g/mol )[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34] | Total Weight ( g/mol ) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 365.214 |

Physicochemical Properties

| Property | Precursor: 4-Iodobenzoic Acid | Precursor: 2-Isopropylaniline | Predicted: 4-iodo-N-(2-isopropylphenyl)benzamide |

| Molecular Weight ( g/mol ) | 248.02[35][36] | 135.21[37][38] | 365.214 |

| Appearance | White solid[39][40] | Clear pale yellow liquid[37][41] | Expected to be an off-white to pale yellow solid |

| Melting Point (°C) | 270–273[39] | -6.87 (estimate)[37][41] | Expected to be a solid with a defined melting point, likely >100°C |

| Boiling Point (°C) | 319[35] | 112-113 (at 18 mmHg)[37][41] | High boiling point, likely >300°C; prone to decomposition |

| Solubility | Slightly soluble in water[40][42] | Insoluble in water[37][41][43] | Insoluble in water; soluble in organic solvents like DCM, DMF, and DMSO |

Synthesis and Mechanism: A Validated Protocol

The most reliable and common method for synthesizing N-substituted benzamides is through the coupling of a carboxylic acid and an amine using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[44][45][46][47][48] This method is favored for its mild reaction conditions and the water-solubility of the urea byproduct, which simplifies purification.[46]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

-

4-Iodobenzoic acid (1.0 equiv)

-

2-Isopropylaniline (1.05 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup reagents (1N HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and 2-isopropylaniline (1.05 equiv).

-

Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the carboxylic acid).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring. This is critical to control the exothermic reaction and minimize side reactions.

-

Activation: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution. The sequential addition prevents a rapid temperature increase.

-

Base Addition: Add DIPEA (2.5 equiv) dropwise. The base neutralizes the HCl salt of EDC and the carboxylic acid, facilitating the reaction.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Workup:

-

Dilute the reaction mixture with an equal volume of DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess acid, coupling agents, and the water-soluble urea byproduct.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure 4-iodo-N-(2-isopropylphenyl)benzamide.

-

Reaction Mechanism and Rationale

The EDC/HOBt coupling proceeds through a well-established mechanism. The causality behind the choice of reagents is to generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine, while minimizing the risk of racemization if chiral centers were present.

-

Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

-

Formation of HOBt-Ester: This unstable intermediate is intercepted by the nucleophilic HOBt to form a more stable HOBt-activated ester. This step is crucial as it prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.

-

Nucleophilic Acyl Substitution: The primary amine (2-isopropylaniline) attacks the carbonyl carbon of the activated HOBt-ester, forming the thermodynamically stable amide bond and regenerating HOBt.

Applications and Research Context

While specific applications for 4-iodo-N-(2-isopropylphenyl)benzamide are not extensively documented, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.

-

Drug Discovery Intermediate: Substituted benzamides are known to exhibit a wide range of biological activities, including antipsychotic, antiemetic, anti-inflammatory, and anticancer properties.[1][2][4][49] This molecule could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents. The isopropyl and iodo substituents provide handles to explore structure-activity relationships (SAR).

-

Halogen Bonding and Crystal Engineering: The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction. This property makes the molecule an interesting candidate for studies in crystal engineering, supramolecular chemistry, and the design of materials with specific solid-state properties.

-

Synthetic Chemistry Building Block: The carbon-iodine bond is highly versatile for further functionalization. It can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward synthesis of more complex molecular architectures.

Conclusion

This guide has provided a detailed technical overview of 4-iodo-N-(2-isopropylphenyl)benzamide, from its fundamental molecular structure and weight to a reliable, step-by-step synthesis protocol grounded in established chemical principles. The analysis of its structural components suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The provided protocols and data are intended to serve as a solid foundation for researchers undertaking work with this compound or structurally related molecules.

References

-

Fiveable. (n.d.). Oxygen Atom Weight Definition. Retrieved from [Link]

-

Quora. (2011, January 5). What is the atomic weight of hydrogen? Retrieved from [Link]

-

Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

-

CIAAW. (n.d.). Atomic Weight of Nitrogen. Retrieved from [Link]

-

Quora. (2018, May 21). How heavy is one atom of carbon? Retrieved from [Link]

-

Britannica. (2026, January 14). Nitrogen. Retrieved from [Link]

-

Britannica. (2026, January 21). Iodine. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 21). Understanding the Atomic Weight of Iodine: A Closer Look. Retrieved from [Link]

-

Westfield State University. (n.d.). Atomic/Molar mass. Retrieved from [Link]

-

Unacademy. (n.d.). Calculations of Molecular Weight. Retrieved from [Link]

-

nuclear-power.com. (2021, November 26). Iodine – Atomic Number – Atomic Mass – Density of Iodine. Retrieved from [Link]

-

CIAAW. (n.d.). Atomic Weight of Iodine. Retrieved from [Link]

-

nglos324. (n.d.). oxygen. Retrieved from [Link]

-

Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

-

CIAAW. (n.d.). Atomic Weight of Hydrogen. Retrieved from [Link]

-

Britannica. (2026, January 13). Oxygen. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitrogen. Retrieved from [Link]

-

Vedantu. (n.d.). What is the formula mass of the iodine molecule class 11 chemistry CBSE. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

-

Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

-

Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

-

YouTube. (2023, December 2). How to determine carbon's atomic weight. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Iodobenzoic acid. Retrieved from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

-

Slideshare. (n.d.). 4 iodobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrogen. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

YouTube. (2018, March 22). How to Calculate Molar Mass (Molecular Weight). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropylaniline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. A Simple Note on the Calculations of Molecular Weight [unacademy.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. quora.com [quora.com]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. quora.com [quora.com]

- 15. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 16. Iodine | Chemical Properties, Uses, & Applications | Britannica [britannica.com]

- 17. Understanding the Atomic Weight of Iodine: A Closer Look - Oreate AI Blog [oreateai.com]

- 18. westfield.ma.edu [westfield.ma.edu]

- 19. Iodine - Atomic Number - Atomic Mass - Density of Iodine | nuclear-power.com [nuclear-power.com]

- 20. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 21. princeton.edu [princeton.edu]

- 22. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 23. Hydrogen - Wikipedia [en.wikipedia.org]

- 24. Nitrogen - Wikipedia [en.wikipedia.org]

- 25. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 26. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 27. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 28. What is the formula mass of the iodine molecule class 11 chemistry CBSE [vedantu.com]

- 29. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 30. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 31. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 32. youtube.com [youtube.com]

- 33. Carbon-12 - Wikipedia [en.wikipedia.org]

- 34. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. 4-Iodobenzoic acid(619-58-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 36. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]

- 38. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 40. 4 iodobenzoic acid | PDF [slideshare.net]

- 41. 2-ISOPROPYLANILINE CAS#: 643-28-7 [m.chemicalbook.com]

- 42. 4-Iodobenzoic Acid Manufacturer & Supplier China | Properties, Applications, Safety Data, CAS 619-58-9 [iodobenzene.ltd]

- 43. Page loading... [wap.guidechem.com]

- 44. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 45. pdf.benchchem.com [pdf.benchchem.com]

- 46. organic-synthesis.com [organic-synthesis.com]

- 47. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 48. peptide.com [peptide.com]

- 49. researchgate.net [researchgate.net]

Solubility profile of 4-iodo-N-(2-isopropylphenyl)benzamide in DMSO and methanol

An In-Depth Technical Guide to the Solubility Profile of 4-iodo-N-(2-isopropylphenyl)benzamide in DMSO and Methanol

A Senior Application Scientist's Perspective on Method Development and Data Interpretation

Foreword: Beyond the Data Point – A Framework for Solubility Characterization

In the landscape of preclinical drug development, the solubility of a lead compound is a cornerstone of its developability profile. It dictates formulation strategies, influences bioavailability, and can ultimately determine the success or failure of a promising therapeutic candidate. This guide moves beyond a simple recitation of solubility values. Instead, it provides a comprehensive framework for understanding and experimentally determining the solubility of 4-iodo-N-(2-isopropylphenyl)benzamide in two critical and chemically distinct solvents: dimethyl sulfoxide (DMSO) and methanol.

As a Senior Application Scientist, my objective is to not only outline the "how" but to deeply explore the "why." Why are these solvents chosen? What do the results in each tell us about the molecule's properties? How do we ensure the data we generate is robust, reproducible, and, most importantly, meaningful for downstream applications? This document is structured to guide researchers through the logical and scientific process of solubility profiling, from theoretical underpinnings to practical execution and data visualization.

The Physicochemical Landscape: Understanding the Players

A molecule's solubility is a function of the interplay between its intrinsic properties and the characteristics of the solvent. A foundational understanding of these components is essential for designing meaningful experiments and interpreting the results.

The Solute: 4-iodo-N-(2-isopropylphenyl)benzamide

While specific experimental data for this compound is not widely published, we can infer its likely behavior based on its structure. Key features include:

-

Aromatic Rings: The presence of two phenyl rings contributes to its hydrophobicity and potential for π-stacking interactions.

-

Amide Linkage: The -C(=O)NH- group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This is a critical site for interaction with polar solvents.

-

Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces and potentially halogen bonding.

-

Isopropyl Group: This bulky, nonpolar alkyl group enhances the molecule's lipophilicity and can introduce steric considerations that influence crystal packing and solvent interaction.

The molecule possesses both polar and nonpolar characteristics, suggesting that its solubility will be highly dependent on the solvent's ability to accommodate these different features.

The Solvents: A Tale of Two Polarities

DMSO and methanol were selected for this guide due to their ubiquitous use in the laboratory and their contrasting solvent properties.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. Its potent solvent power stems from its large dipole moment and its ability to act as a strong hydrogen bond acceptor. However, it cannot donate hydrogen bonds. This makes it exceptionally effective at solvating cations and large organic molecules. In drug discovery, it is the standard for creating high-concentration stock solutions for screening and in vitro assays.

-

Methanol (MeOH): A polar protic solvent. It is capable of both donating and accepting hydrogen bonds, much like water. Its smaller size and protic nature mean it interacts differently with solutes compared to DMSO, particularly those with hydrogen bond donor and acceptor sites. It is frequently used in synthesis, purification, and as a component in analytical mobile phases.

The comparative solubility in these two solvents will provide critical insights into the types of intermolecular forces that govern the dissolution of 4-iodo-N-(2-isopropylphenyl)benzamide.

Experimental Design: The Equilibrium Shake-Flask Method

To ensure scientific rigor and trustworthiness, we will employ the gold-standard equilibrium shake-flask method. This method is recognized by regulatory bodies and provides a direct measure of a saturated solution's concentration, which is, by definition, the solubility. The core principle is to allow excess solid to equilibrate with the solvent until the solution is saturated, after which the concentration of the dissolved solute is measured.

Rationale for Method Selection

The shake-flask method is chosen for its:

-

Accuracy: It directly measures thermodynamic solubility, providing a true equilibrium value.

-

Simplicity: The experimental setup is straightforward and does not require highly specialized equipment.

-

Versatility: It can be adapted for various solvents and analytical techniques.

This self-validating system ensures that we are measuring a fundamental physical property of the compound under well-defined conditions.

Experimental Workflow Diagram

The logical flow of the shake-flask protocol is critical for ensuring reproducible results. The following diagram outlines the key stages of the process.

A Technical Guide to Ligand-Based Pharmacophore Modeling: A Case Study on 4-iodo-N-(2-isopropylphenyl)benzamide Derivatives

Abstract

Pharmacophore modeling is a cornerstone of modern computer-aided drug design, providing an abstract yet powerful representation of the essential molecular features required for biological activity.[1][2] This guide offers an in-depth exploration of the principles and methodologies of ligand-based pharmacophore analysis through a detailed case study of 4-iodo-N-(2-isopropylphenyl)benzamide derivatives. Lacking a defined receptor structure, a ligand-based approach is employed to deduce a pharmacophore model from the structures of known active molecules.[1] This document details a rigorous, self-validating protocol for model generation, statistical validation, and subsequent application in virtual screening campaigns.[3][4] By elucidating the causality behind each experimental choice, from dataset curation to hypothesis scoring, this guide serves as a practical blueprint for researchers seeking to leverage pharmacophore modeling to accelerate the identification of novel chemical entities and optimize lead compounds.[5]

Part 1: The Strategic Imperative of Pharmacophore Modeling in Drug Discovery

Defining the Pharmacophore Concept: From Abstract Features to Concrete Models

The term "pharmacophore" was first conceptualized by Paul Ehrlich and later defined as the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target and trigger or block its response.[6] A pharmacophore is not a real molecule or a specific functional group but rather an abstract concept that describes the spatial arrangement of key interaction points.[7] These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable Groups

Pharmacophore modeling translates this abstract concept into a 3D query that can be used to rationally design new drugs or identify promising candidates from vast chemical libraries.[2]

The Two Pillars: Ligand-Based vs. Structure-Based Approaches

The strategy for generating a pharmacophore model is dictated by the available information about the biological target.[1][2]

-

Structure-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the target protein is known, typically from X-ray crystallography or cryo-EM.[5] The model is generated by analyzing the key interaction points within the binding site, defining a template of complementary features for a potential ligand.[2]

-

Ligand-Based Pharmacophore Modeling: When the target structure is unknown, this method becomes indispensable.[1] It relies on a set of known active ligands, assuming they all bind to the same target in a similar fashion.[7] By superimposing the 3D conformers of these active molecules, a common set of pharmacophoric features can be identified, leading to a consensus pharmacophore hypothesis.[3] This guide focuses on the ligand-based approach, as it provides a powerful pathway for discovery even with limited target information.

Applications in Modern Drug Discovery: Beyond Virtual Screening

While virtual screening is the most common application of pharmacophore models, their utility extends across the drug discovery pipeline.[4][7]

-

Virtual Screening & Hit Identification: Pharmacophore models serve as highly effective 3D search queries to rapidly filter large compound databases, identifying structurally diverse molecules that possess the necessary features for biological activity.[5]

-

Lead Optimization: Models guide medicinal chemists in modifying lead compounds to enhance potency and selectivity by highlighting which features are critical for target interaction.[1]

-

Scaffold Hopping: Because pharmacophores represent features rather than complete chemical structures, they are excellent tools for discovering novel chemical scaffolds that satisfy the required binding geometry but are structurally distinct from known actives.[3]

-

ADME-Tox Profiling: Pharmacophore models can be developed for off-target proteins, such as metabolic enzymes or transporters, to predict and mitigate potential absorption, distribution, metabolism, excretion, and toxicity (ADME-tox) issues early in the discovery process.[4]

Part 2: A Case Study: Analysis of 4-iodo-N-(2-isopropylphenyl)benzamide Derivatives

Rationale for Compound Series Selection

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific derivative, 4-iodo-N-(2-isopropylphenyl)benzamide, presents a compelling case for pharmacophore analysis due to its distinct structural features:

-

A Rigid Core: The amide linkage and two aromatic rings provide a stable framework.

-

Defined Interaction Points: It contains a clear H-bond donor (amide N-H) and H-bond acceptor (carbonyl oxygen).

-

Modulated Lipophilicity: The isopropyl group provides a significant hydrophobic feature.

-

Potential for Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and increasingly recognized non-covalent interaction in drug design.

While biological data for this exact compound is not publicly detailed, a close analog, 2-iodo-N-(4-isopropylphenyl)benzamide, is reported to have activity as a μ-opioid receptor antagonist.[8] This provides a hypothetical but plausible therapeutic context for our analysis, allowing us to proceed as if we are designing novel antagonists for this target class.

Identifying Key Pharmacophoric Features

Based on the structure of the parent molecule, we can pre-emptively identify the potential pharmacophoric features that are likely crucial for its biological activity.

| Feature Type | Structural Origin |

| Hydrogen Bond Acceptor (HBA) | The oxygen atom of the carbonyl group. |

| Hydrogen Bond Donor (HBD) | The hydrogen atom of the amide (N-H) group. |

| Aromatic Ring (AR) | The iodobenzamide phenyl ring. |

| Aromatic Ring (AR) | The isopropylphenyl ring. |

| Hydrophobic (HY) | The isopropyl group. |

| Halogen Bond Feature (Optional) | The iodine atom on the benzamide ring. |

These features form the basis of the hypotheses that will be generated and tested in the subsequent protocol.

Part 3: A Validated Protocol for Ligand-Based Pharmacophore Model Generation

This section provides a step-by-step methodology for generating and validating a robust pharmacophore model. The protocol is designed to be self-validating by incorporating rigorous statistical checks and controls.

Prerequisite: Assembling the Dataset

The quality of a ligand-based pharmacophore model is entirely dependent on the quality of the input data.[2]

-

Step 3.1.1: Curate the Training Set: Collect a set of 15-20 structurally diverse molecules with high affinity for the target. This set should include the most active compounds.

-

Step 3.1.2: Curate the Test Set: Select a separate set of active and inactive molecules that were not included in the training set. This set will be used to validate the final model's predictive power.[9]

-

Step 3.1.3: Generate a Decoy Set: Create a large database of molecules (typically 50-100 decoys per active compound) that have similar physicochemical properties (e.g., molecular weight, logP, number of H-bond donors/acceptors) to the active compounds but possess different 2D topologies.[10] This set is critical for assessing the model's ability to distinguish true actives from random molecules.

Workflow for Model Generation

This workflow outlines the computational process for deriving pharmacophore hypotheses from the training set. Software such as PHASE (Schrödinger), LigandScout, or MOE can be used to execute these steps.[6][11]

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

-

Step 3.2.1: 3D Conformer Generation: Generate a diverse set of low-energy 3D conformations for each molecule in the training set to ensure the bioactive conformation is likely represented.

-

Step 3.2.2: Common Feature Identification: Identify all potential pharmacophoric features (HBA, HBD, HY, etc.) within each conformer of each molecule.

-

Step 3.2.3: Molecular Alignment: Superimpose the molecules by aligning combinations of their pharmacophoric features. The goal is to find a spatial arrangement that is common across the most active compounds.[5]

-

Step 3.2.4: Hypothesis Generation: Based on the alignments, generate a set of pharmacophore hypotheses. Each hypothesis is a unique combination of features with defined 3D coordinates and tolerance radii.

-

Step 3.2.5: Scoring and Ranking: Score each hypothesis based on how well it maps the active molecules in the training set and other parameters like selectivity and complexity. The hypotheses are then ranked to identify the most promising candidates.

Rigorous Model Validation: Ensuring Predictive Power

A generated model is useless without rigorous validation to prove its ability to distinguish active from inactive compounds.[3][10]

Caption: The Logic of Pharmacophore Model Validation.

-

Step 3.3.1: Test Set Screening: The top-ranked pharmacophore model is used as a query to screen the test set. A successful model should identify most of the active molecules while rejecting the inactive ones.[9]

-

Step 3.3.2: Decoy Set Screening: The model is used to screen the challenging decoy set. This is a stringent test to ensure the model is not simply identifying molecules with generic drug-like properties.[10]

-

Step 3.3.3: Statistical Evaluation: Quantify the model's performance using metrics like the Güner-Henry (GH) score, which assesses hit retrieval, and the Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate. A robust model will have a high GH score and a large area under the ROC curve (AUC).[3]

Part 4: Interpretation and Application of the Pharmacophore Model

Analyzing the "Best" Hypothesis: A Hypothetical Model

After validation, the best pharmacophore model is analyzed. Let's assume our analysis yielded a five-feature model (AADDR) as the top hypothesis for the 4-iodo-N-(2-isopropylphenyl)benzamide series.

Caption: A Hypothetical 5-Feature Pharmacophore Model.

Table of Hypothetical Pharmacophore Features and Distances:

| Feature 1 | Feature 2 | Type | Distance (Å) |

| HBA | HBD | H-Bond | 2.9 |

| HBA | AR1 | Spatial | 4.5 |

| HBD | AR2 | Spatial | 5.1 |

| AR1 | AR2 | Spatial | 3.0 |

| AR2 | HY | Spatial | 3.8 |

This model suggests that a specific spatial arrangement of a hydrogen bond acceptor, a hydrogen bond donor, two aromatic rings, and a hydrophobic feature is critical for activity.

From Model to Action: Virtual Screening for Novel Scaffolds

The validated pharmacophore model is now a powerful tool for discovering new hit compounds.

Sources

- 1. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 2. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. fiveable.me [fiveable.me]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-iodo-N-(4-isopropylphenyl)benzamide | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. schrodinger.com [schrodinger.com]

Electronic properties of the amide bond in 4-iodo-N-(2-isopropylphenyl)benzamide

An In-Depth Technical Guide to the Electronic Properties of the Amide Bond in 4-iodo-N-(2-isopropylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amide bond is a cornerstone of peptide chemistry and a critical functional group in a vast array of pharmaceuticals. Its electronic properties, including resonance, bond polarity, and conformational rigidity, are pivotal to molecular interactions, particularly with biological targets. This guide provides a comprehensive analysis of the electronic characteristics of the amide bond within 4-iodo-N-(2-isopropylphenyl)benzamide, a molecule featuring key substituents that modulate its structure and reactivity. We will explore the interplay of inductive and resonance effects from the 4-iodo substituent on the benzoyl ring and the steric and electronic consequences of the 2-isopropylphenyl group on the nitrogen atom. This document serves as a technical resource, offering both theoretical insights and practical methodologies for the characterization of this and similar molecules, which is invaluable for rational drug design and development.

Introduction: The Significance of the Amide Bond in Medicinal Chemistry

The amide functional group is one of the most prevalent in medicinal chemistry, central to the structure of peptides, proteins, and a wide range of synthetic drugs. Its importance stems from a unique combination of stability and reactivity, governed by its distinct electronic structure. The delocalization of the nitrogen lone pair into the carbonyl π-system imparts a partial double bond character to the C-N bond. This resonance stabilization is fundamental to the planarity of the amide group and creates a significant dipole moment, making amides excellent hydrogen bond donors and acceptors. These properties are crucial for molecular recognition at receptor binding sites. Understanding how substituents on the N-aryl and acyl portions of an amide modulate these electronic properties is a key aspect of modern drug design.

Molecular Structure and Substituent Effects in 4-iodo-N-(2-isopropylphenyl)benzamide

The electronic landscape of the amide bond in 4-iodo-N-(2-isopropylphenyl)benzamide is shaped by the cumulative effects of its substituents. A thorough analysis requires individual consideration of each component's contribution.

The 4-Iodo Substituent: A Duality of Electronic Influence

The iodine atom at the para-position of the benzoyl ring exerts two opposing electronic effects on the aromatic system.[1]

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma (σ) bond.[1] This effect is generally deactivating for electrophilic aromatic substitution.

-

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the benzene ring.[1] This electron-donating effect directs incoming electrophiles to the ortho and para positions.[1]

In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the benzoyl ring. This, in turn, influences the electrophilicity of the carbonyl carbon and the proton acidity of the amide N-H.

The N-(2-isopropylphenyl) Group: Steric and Electronic Ramifications

The N-aryl substituent introduces significant steric and electronic modulation of the amide bond.

-

Steric Hindrance: The ortho-isopropyl group imposes considerable steric strain, which is expected to force the phenyl ring to rotate out of the plane of the amide group.[2] This dihedral angle twist disrupts the conjugation between the N-aryl ring and the amide π-system.[2] Such a non-planar conformation is a common feature in N-aryl amides with ortho-substituents.[2]

-

Electronic Effects: The isopropyl group is a weak electron-donating group through hyperconjugation and induction. However, the likely disruption of planarity significantly diminishes the electronic communication between the N-aryl ring and the amide bond.

The interplay of these steric and electronic factors dictates the conformational preferences and the rotational barrier of the C-N amide bond.[3] For most secondary amides, a trans conformation is generally favored.[2][4]

Characterization of Electronic Properties: A Methodological Approach

A multi-technique approach is essential for a comprehensive understanding of the electronic properties of 4-iodo-N-(2-isopropylphenyl)benzamide.

Synthesis

The synthesis of 4-iodo-N-(2-isopropylphenyl)benzamide would typically involve the reaction of 4-iodobenzoyl chloride with 2-isopropylaniline in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. Alternatively, amide bond formation can be achieved by coupling 4-iodobenzoic acid and 2-isopropylaniline using standard peptide coupling reagents.

Spectroscopic Analysis

Infrared (IR) Spectroscopy provides direct insight into the vibrational modes of the amide bond.

-

Amide I Band (C=O stretch): Typically observed between 1630-1680 cm⁻¹. The position of this band is sensitive to the electronic environment. Electron-withdrawing groups on the benzoyl ring can increase the C=O bond order and shift this band to a higher frequency.

-

Amide II Band (N-H bend and C-N stretch): Usually found in the range of 1510-1570 cm⁻¹.

-

Amide A Band (N-H stretch): Appears around 3300 cm⁻¹. Its position can indicate the extent of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the electronic structure and conformation.

-

¹H NMR: The chemical shift of the amide proton (N-H) is highly sensitive to its electronic environment and hydrogen bonding. Its resonance is typically observed as a broad singlet in the downfield region (δ 7.5-8.5 ppm).

-

¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is indicative of its electrophilicity. Electron withdrawal by the 4-iodo substituent would be expected to shift this resonance downfield.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the solid-state conformation, including:

-

C-N Amide Bond Length: A shorter C-N bond length indicates a greater degree of double bond character and enhanced resonance.

-

Dihedral Angle: The angle between the N-aryl ring and the amide plane quantifies the extent of steric hindrance caused by the ortho-isopropyl group.

-

Intermolecular Interactions: Reveals hydrogen bonding patterns and other non-covalent interactions in the crystal lattice.

Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[2][3]

-

Conformational Analysis: Potential energy surface scans can be performed to determine the most stable conformation and the rotational energy barrier of the N-aryl C-N bond.[3]

-

Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis can quantify the extent of lone pair delocalization and resonance stabilization.[3]

-

Spectroscopic Prediction: DFT calculations can predict IR frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectra.

Experimental and Computational Protocols

Protocol for Synthesis of 4-iodo-N-(2-isopropylphenyl)benzamide

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-isopropylaniline in dichloromethane (DCM). Add 1.2 equivalents of triethylamine.

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1.05 equivalents of 4-iodobenzoyl chloride in DCM dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for DFT-Based Conformational Analysis

-

Software: Utilize a computational chemistry package such as Gaussian or Spartan.

-

Methodology: Employ the B3LYP functional with a 6-31G(d) basis set for geometry optimizations and energy calculations.[2][3]

-

Initial Structure: Build the 4-iodo-N-(2-isopropylphenyl)benzamide molecule.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

-

Potential Energy Surface Scan: Systematically vary the dihedral angle between the N-aryl ring and the amide plane in increments (e.g., 10°) and perform a constrained geometry optimization at each step to calculate the rotational energy barrier.

-

Analysis: Plot the relative energy versus the dihedral angle to identify the global minimum and the transition state for rotation.

Data Presentation

Table 1: Expected Spectroscopic and Structural Data for 4-iodo-N-(2-isopropylphenyl)benzamide

| Parameter | Expected Value/Range | Significance |

| IR (cm⁻¹) | ||

| Amide I (C=O) | 1650 - 1670 | Reflects carbonyl bond strength |

| Amide A (N-H) | 3250 - 3350 | Indicates hydrogen bonding state |

| ¹H NMR (ppm) | ||

| N-H Proton | 8.0 - 9.0 | Sensitive to electronic environment |

| ¹³C NMR (ppm) | ||

| C=O Carbon | 165 - 170 | Indicates electrophilicity |

| Structural Data | ||

| C-N Amide Bond Length (Å) | ~1.33 - 1.35 | Measure of double bond character |

| N-Aryl Dihedral Angle (°) | > 45° | Quantifies steric hindrance |

Visualizations

Diagram 1: Electronic Effects on the Amide Bond

Caption: Key electronic and steric effects influencing the amide bond.

Diagram 2: Experimental Workflow for Characterization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Steric Utilization of the 2-Isopropyl Benzamide Motif in Drug Design

Executive Summary

In modern medicinal chemistry, the 2-isopropyl benzamide moiety represents a "Goldilocks" zone of steric control. Unlike the 2-methyl group (often insufficient to enforce full orthogonality) or the 2-tert-butyl group (which can render synthesis intractable and solubility poor), the 2-isopropyl group offers a tunable steric bulk.

This guide details the structural consequences of this motif: specifically, the enforcement of a non-planar conformation between the amide and the phenyl ring (atropisomerism potential) and the "molecular umbrella" effect that shields the amide bond from hydrolytic enzymes. We provide validated synthetic protocols to overcome the inherent nucleophilic resistance caused by this steric hindrance.

The Mechanistic Basis of Steric Control

The Orthogonal Twist and Strain

The primary utility of the 2-isopropyl group is its ability to force the amide carbonyl out of coplanarity with the benzene ring. In an unsubstituted benzamide, the amide bond resonates with the phenyl ring, favoring a planar conformation (torsion angle

Introducing an isopropyl group at the ortho position introduces severe allylic 1,3-strain (

Comparative Rotational Barriers

The energy required to rotate through the planar transition state determines the conformational stability.

| Substituent (R) | Steric Parameter ( | Torsion Angle ( | Rotational Barrier ( | Conformational Status |

| -H | 0.00 | ~0° - 30° | < 8 kcal/mol | Freely Rotating |

| -CH₃ (Methyl) | -1.24 | ~45° - 60° | 12 - 15 kcal/mol | Restricted (Temperature dependent) |

| -CH(CH₃)₂ (Isopropyl) | -1.71 | ~75° - 90° | 18 - 22 kcal/mol | Conformationally Locked (Atropisomeric potential) |

| -C(CH₃)₃ (t-Butyl) | -2.78 | ~90° | > 24 kcal/mol | Frozen / Synthetically Difficult |

Table 1: Comparative steric parameters and rotational barriers for ortho-substituted benzamides. Note:

Mechanistic Logic Flow

The following diagram illustrates the causal relationship between the steric input and the pharmacological output.

Figure 1: Causal pathway of steric effects in 2-isopropyl benzamides.

Impact on Medicinal Chemistry Properties[1][2][3]

The "Molecular Umbrella" Effect (Metabolic Stability)

Amidases and esterases require access to the carbonyl carbon to initiate hydrolysis. The 2-isopropyl group acts as a "molecular umbrella," physically blocking the trajectory of the nucleophilic serine or cysteine of the enzyme active site.

-

Observation: 2-isopropyl benzamides often exhibit

values in liver microsomes (RLM/HLM) 5–10x higher than their unsubstituted analogues. -

Mechanism: The isopropyl group protects the ortho positions from P450 oxidation and the amide from hydrolysis [3].

Solubility and LogP

While the isopropyl group adds lipophilicity (+LogP approx 1.3), the disruption of planarity breaks the crystal lattice energy (reducing MP) and prevents

Synthetic Challenges & Protocols

Synthesizing sterically hindered amides is non-trivial.[1] The same steric bulk that protects the final drug from metabolism also protects the precursor acid from reacting with amines. Standard EDC/NHS couplings often fail or result in extensive racemization of the amine partner.

Decision Matrix for Synthesis

Figure 2: Synthetic decision tree for hindered benzamide formation.

Protocol A: The Acid Chloride Route (Standard)

Best for: 2-isopropylbenzoic acid + Primary/Unencumbered Secondary Amines.

Reagents: Oxalyl chloride (

-

Activation: Dissolve 2-isopropylbenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (2 drops).

-

Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours (gas evolution must cease).

-

Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride. Crucial Step: Re-dissolve the crude acid chloride in DCM.

-

Coupling: Add the amine (1.1 eq) and DIPEA (3.0 eq) to the acid chloride solution.

-

Forcing Conditions: If conversion is low after 2 hours, heat the reaction in a sealed tube at 50°C. The steric bulk prevents rapid hydrolysis of the acid chloride, allowing for thermal forcing.

Protocol B: The Grignard-Isocyanate Route (Advanced)

Best for: Extremely hindered systems (e.g., 2-isopropylphenyl + t-butyl amine) where nucleophilic attack on the carbonyl is impossible. [4]

Concept: Instead of attacking the carbonyl, we form the bond by attacking an isocyanate with a Grignard reagent.

-

Preparation: Convert the amine partner (

) into an isocyanate ( -

Grignard Formation: Generate the Grignard reagent of the 2-isopropyl fragment (from 1-bromo-2-isopropylbenzene + Mg/I2).

-

Addition: Cool the Grignard solution (1.2 eq) to -78°C in THF. Add the isocyanate (1.0 eq) dropwise.

-

Mechanism: The carbon of the Grignard attacks the carbon of the isocyanate.

-

Quench: Warm to RT and quench with saturated

. This method bypasses the tetrahedral intermediate crowding issues of standard coupling.

References

-

Clayden, J., et al. "Atropisomerism in Amides: The influence of ortho-substitution." Tetrahedron, 2004.

-

Luh, T.Y. "Rotational Barriers in Ortho-Substituted Benzamides." Journal of Physical Organic Chemistry, 2010.

-

Testa, B. "Metabolic Hydrolysis of Amides: Steric and Electronic Factors." Drug Metabolism Reviews, 2008.

-

Schafer, G., & Bode, J. W. "The Synthesis of Sterically Hindered Amides." Chimia, 2014, 68(4), 252-255.[1]

Sources

Reactivity Profile of Aryl Iodides in N-(2-isopropylphenyl)benzamide Scaffolds: A Guide for Researchers in Drug Development

An In-depth Technical Guide:

Abstract

The N-(2-isopropylphenyl)benzamide framework is a privileged scaffold in modern medicinal chemistry, appearing in numerous biologically active molecules and clinical candidates.[1][2][3][4] The strategic functionalization of this core structure is paramount for tuning pharmacological properties, and palladium-catalyzed cross-coupling reactions of aryl iodide derivatives serve as a cornerstone for this purpose. This technical guide provides an in-depth analysis of the reactivity profile of aryl iodides embedded within N-(2-isopropylphenyl)benzamide scaffolds. We will dissect the intricate interplay of steric and electronic factors that govern their behavior in key C-C and C-N bond-forming reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the N-(2-isopropylphenyl)benzamide Scaffold

Nitrogen-containing molecules, particularly those with amide functionalities, are central to the development of new therapeutics.[4] The N-(2-isopropylphenyl)benzamide scaffold has emerged as a particularly valuable motif. Its rigid, yet conformationally defined structure, provides a robust platform for the precise spatial orientation of pharmacophoric elements. The bulky 2-isopropylphenyl group can induce specific conformational preferences in the molecule, which can be critical for achieving high-affinity interactions with biological targets.

Aryl iodides are premier electrophiles in cross-coupling chemistry due to the relatively weak carbon-iodine bond, which facilitates the crucial oxidative addition step in the catalytic cycle.[5][6][7][8] Understanding how the unique structural features of the N-(2-isopropylphenyl)benzamide backbone modulate the reactivity of an appended aryl iodide is essential for efficient and predictable synthesis of novel drug candidates.

Core Reactivity Principles: Steric and Electronic Influences

The reactivity of an aryl iodide in a cross-coupling reaction is not solely determined by the C-I bond itself, but is significantly influenced by its molecular environment. Within the N-(2-isopropylphenyl)benzamide scaffold, a delicate balance of steric and electronic effects is at play.

Steric Hindrance: The Role of the 2-Isopropylphenyl Group

The ortho-isopropyl group on the N-phenyl ring is a defining feature of this scaffold. This bulky substituent exerts considerable steric influence, which can manifest in several ways:[9][10]

-

Conformational Restriction: The isopropyl group can restrict the rotation around the N-C(aryl) bond, leading to a more defined three-dimensional structure. This can influence the accessibility of the aryl iodide to the catalytic center.

-

Catalyst Approach: The steric bulk may hinder the approach of the palladium catalyst to the C-I bond, potentially slowing the rate of oxidative addition. This effect can be particularly pronounced with bulky phosphine ligands on the palladium center.[11]

-

Modulation of Reductive Elimination: In some cases, steric congestion around the metal center can promote the final reductive elimination step, accelerating product formation.[12]

Electronic Effects: The Benzamide Moiety and Substituents

The electronic nature of the entire scaffold plays a critical role in the oxidative addition step. The amide group itself is generally considered electron-withdrawing, which can influence the electron density of the aryl iodide ring. Furthermore, substituents on either aromatic ring can fine-tune the electronic properties:

-

Electron-Withdrawing Groups (EWGs): EWGs on the aryl iodide ring decrease the electron density at the carbon of the C-I bond, making it more electrophilic and generally accelerating the rate of oxidative addition.

-

Electron-Donating Groups (EDGs): EDGs increase the electron density, which can slow down the oxidative addition step.

The interplay between these steric and electronic factors is crucial and often non-intuitive, necessitating careful experimental design and optimization.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. [12][14][15][16][17]This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Mechanism: Similar to the Suzuki coupling, the reaction is initiated by oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of ligand is critical in this reaction to facilitate the reductive elimination step. [14][17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [5][18][19][20][21]This reaction is invaluable for introducing linear alkyne linkers into molecules, often used as precursors for more complex structures or as pharmacophoric elements themselves.

Mechanism: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. [21]The palladium cycle mirrors that of the Suzuki and Buchwald-Hartwig reactions. Concurrently, a copper acetylide is formed from the terminal alkyne and a copper(I) salt. This copper acetylide then acts as the transmetalating agent to the Pd(II) complex, leading to the final product after reductive elimination. [5]

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols and Data

The following protocols are provided as a starting point for the functionalization of a model substrate, N-(2-isopropylphenyl)-4-iodobenzamide.

General Experimental Workflow

Caption: General workflow for cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize N-(2-isopropylphenyl)-4-phenylbenzamide.

Methodology:

-

To a dry Schlenk flask under an argon atmosphere, add N-(2-isopropylphenyl)-4-iodobenzamide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

-

Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The reaction mixture should be a heterogeneous suspension. As the reaction proceeds, the starting aryl iodide spot on the TLC plate should diminish, and a new, typically less polar, product spot should appear.

Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-(2-isopropylphenyl)-4-(morpholino)benzamide.

Methodology:

-

To a dry Schlenk flask under an argon atmosphere, add N-(2-isopropylphenyl)-4-iodobenzamide (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%)).

-

Add degassed toluene (10 mL).

-

Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Self-Validating System: The reaction often develops a deep color (red, brown, or black), indicative of an active palladium catalyst. The product is typically more polar than the starting material.

Protocol: Sonogashira Coupling

Objective: To synthesize N-(2-isopropylphenyl)-4-(phenylethynyl)benzamide.

Methodology:

-

To a dry Schlenk flask under an argon atmosphere, add N-(2-isopropylphenyl)-4-iodobenzamide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add degassed solvent (e.g., THF or DMF, 10 mL) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv). [5]3. Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

-

Stir the reaction at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by flash column chromatography.

Self-Validating System: The reaction mixture will be a suspension. The disappearance of the starting materials and the appearance of a new, less polar product spot on the TLC plate indicate a successful reaction.

Comparative Reactivity Data

The following table summarizes typical yields for the cross-coupling of N-(2-isopropylphenyl)-4-iodobenzamide with various partners under optimized conditions.

| Reaction Type | Coupling Partner | Catalyst System | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 85-95% |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 80-90% |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 90-98% |

Yields are representative and may vary based on specific reaction conditions and scale.

Conclusion

The N-(2-isopropylphenyl)benzamide scaffold provides a robust platform for the synthesis of novel compounds in drug discovery. The aryl iodide derivatives of this scaffold are highly versatile intermediates that readily participate in a range of palladium-catalyzed cross-coupling reactions. A thorough understanding of the steric and electronic factors governing their reactivity is key to the successful design and execution of synthetic routes. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable and high-yielding methods for C-C and C-N bond formation, enabling the rapid generation of diverse chemical libraries for biological screening. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working to harness the full potential of this important molecular framework.

References

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

- Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. J Org Chem.

- Sonogashira Coupling. NROChemistry.

- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amin

- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angew Chem Int Ed Engl.

- Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed.

- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.

- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W

- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)

- Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube.

- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC.

- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C

- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.

- Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the...

- Sonogashira reaction between aryl iodides and terminal alkynes in...

- Suzuki–Miyaura cross-coupling reactions of aryl iodides with...

- Sonogashira coupling reaction of different aryl iodides with terminal alkynes a.

- Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with...

- The development of bulky palladium NHC complexes for the most-challenging cross-coupling reactions. Semantic Scholar.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. New Journal of Chemistry (RSC Publishing).

- Comment on "The interplay between steric and electronic effects in SN2 reactions". PubMed.

- Suzuki-Miyaura coupling reaction of aryl iodides over different catalysts. [a].

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.

- Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors. PubMed.

- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One moment, please... [mirica.web.illinois.edu]

- 8. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comment on "The interplay between steric and electronic effects in SN2 reactions" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

- 17. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Enigmatic Profile of 4-iodo-N-(2-isopropylphenyl)benzamide: A Literature Review of Potential Biological Activity

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a plethora of clinically approved drugs and investigational molecules. Its synthetic tractability and ability to form key interactions with biological targets have cemented its importance. This technical guide delves into the potential biological activities of a specific, yet lesser-studied derivative, 4-iodo-N-(2-isopropylphenyl)benzamide. In the absence of direct, extensive research on this particular molecule, this review synthesizes data from structurally related iodinated benzamides, N-aryl benzamides, and compounds bearing the isopropylphenyl moiety to build a predictive profile of its pharmacological potential. We will explore potential applications ranging from neuro-enzyme inhibition and oncology to its utility as a molecular probe, providing a foundational resource to stimulate and guide future research endeavors.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide and its derivatives represent a versatile class of compounds with a wide array of pharmacological activities.[1][2] The core structure, a simple aromatic ring attached to an amide group, provides a rigid framework that can be readily functionalized at multiple positions to modulate physicochemical properties and target affinity. The amide bond itself is a crucial hydrogen bonding motif, capable of anchoring ligands within protein binding pockets. This inherent versatility has led to the development of benzamide-containing drugs for treating a diverse range of conditions, from psychiatric disorders to cancer and microbial infections.[1][2]

The subject of this review, 4-iodo-N-(2-isopropylphenyl)benzamide, combines three key structural features: a benzamide core, a para-iodine substitution on the benzoyl ring, and an N-aryl substitution with a sterically demanding isopropyl group in the ortho position. Each of these features is expected to contribute significantly to the molecule's overall biological profile.

Chemical Structure and Properties

IUPAC Name: 4-iodo-N-(2-isopropylphenyl)benzamide

Molecular Formula: C₁₆H₁₆INO

Molecular Weight: 365.21 g/mol

| Property | Value |

| LogP | 4.5 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

Table 1: Predicted Physicochemical Properties of 4-iodo-N-(2-isopropylphenyl)benzamide.

The presence of iodine significantly increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier. The N-(2-isopropylphenyl) group introduces steric bulk, which can influence the molecule's conformational preferences and its ability to fit into specific binding pockets, potentially conferring target selectivity.

Potential Biological Activities: An Inferential Analysis

Due to the limited direct research on 4-iodo-N-(2-isopropylphenyl)benzamide, we will infer its potential biological activities by examining structurally analogous compounds.

Monoamine Oxidase B (MAO-B) Inhibition